molecular formula C11H18N4O3S B064206 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine CAS No. 175202-03-6

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine

Cat. No.: B064206
CAS No.: 175202-03-6
M. Wt: 286.35 g/mol
InChI Key: NHYVDNBWXVAJRN-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of an isopropylsulfonyl group attached to a morpholinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by a morpholine moiety.

    Sulfonylation: The final step involves the introduction of the isopropylsulfonyl group. This can be achieved by reacting the intermediate compound with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Signaling Pathways: Affecting key signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interaction with Proteins: Binding to proteins and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Isopropylsulfonyl)-2-pyridinopyrimidin-4-amine
  • 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine
  • 5-(Isopropylsulfonyl)-2-thiomorpholinopyrimidin-4-amine

Uniqueness

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

Properties

IUPAC Name

2-morpholin-4-yl-5-propan-2-ylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-8(2)19(16,17)9-7-13-11(14-10(9)12)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYVDNBWXVAJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384831
Record name 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-03-6
Record name 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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